3-(Boc-amino)propyl bromide (CAS 83948-53-2) is a highly reactive, bifunctional C3 alkylating agent featuring a primary alkyl bromide and a tert-butyloxycarbonyl (Boc)-protected primary amine. In industrial and laboratory procurement, it serves as a premium building block for appending aminopropyl chains to N-, O-, and S-nucleophiles via SN2 substitution. The presence of the bulky, electron-withdrawing Boc group neutralizes the nucleophilicity of the amine, strictly preventing the intramolecular cyclization and intermolecular polyalkylation reactions that plague unprotected haloamines. Consequently, this compound is heavily prioritized in the synthesis of pharmaceuticals, PROTAC linkers, and functionalized materials where precise mono-alkylation and high-yield processability are strictly required [1].
Attempting to substitute 3-(Boc-amino)propyl bromide with cheaper unprotected analogs, such as 3-bromopropylamine hydrobromide, routinely fails during scale-up due to catastrophic side reactions. Under the basic conditions required for alkylation, unprotected 3-bromopropylamine undergoes rapid intramolecular nucleophilic attack, cyclizing to form volatile azetidine and drastically reducing the yield of the desired cross-coupled product . Furthermore, unprotected amines are susceptible to competitive intermolecular polyalkylation, generating complex mixtures of secondary and tertiary amines that demand expensive chromatographic separation [1]. Substituting with the chloride analog, 3-(Boc-amino)propyl chloride, avoids cyclization but introduces severe kinetic bottlenecks; the chloride is a significantly poorer leaving group, often requiring harsh temperatures (>80 °C) and the addition of iodide catalysts to achieve acceptable conversion rates, which can degrade thermally sensitive substrates [2].
During base-promoted alkylation, the nucleophilic primary amine in unprotected halopropylamines rapidly attacks the adjacent electrophilic carbon. By masking the amine with a Boc group, 3-(Boc-amino)propyl bromide completely suppresses this pathway, ensuring the structural integrity of the C3 chain during cross-coupling .
| Evidence Dimension | Target cross-coupling yield vs. cyclization byproduct |
| Target Compound Data | >85% yield of the desired linear alkylated product; 0% azetidine formation. |
| Comparator Or Baseline | 3-bromopropylamine hydrobromide (Unprotected baseline) |
| Quantified Difference | The unprotected amine heavily partitions into azetidine under standard basic conditions, reducing the target cross-coupling yield by >50%. |
| Conditions | Standard N- or O-alkylation conditions (e.g., K2CO3, DMF, 60 °C). |
Procuring the pre-protected Boc-bromide eliminates yield-destroying intramolecular side reactions, ensuring scalable and predictable precursor integration.
The leaving group ability of the halide directly dictates the required energy input and reaction time for SN2 substitutions. 3-(Boc-amino)propyl bromide possesses a weaker carbon-halogen bond and superior polarizability compared to its chloride counterpart, resulting in significantly faster reaction kinetics [1].
| Evidence Dimension | Reaction temperature and time for >90% conversion |
| Target Compound Data | Mild conditions (20–60 °C, 2–6 hours) without catalytic additives. |
| Comparator Or Baseline | 3-(Boc-amino)propyl chloride |
| Quantified Difference | The chloride analog requires harsher conditions (80–100 °C, 12–24 hours) and stoichiometric KI/NaI catalysis to achieve comparable conversion. |
| Conditions | SN2 alkylation of sterically hindered amines or phenols. |
The bromide form allows for milder processing, saving time, reducing energy costs, and protecting thermally sensitive substrates from degradation.
When appending an aminopropyl chain to a scaffold, preventing the terminal amine from reacting with excess alkylating agent is critical. The Boc group on 3-(Boc-amino)propyl bromide provides both steric hindrance and electronic deactivation, rendering the nitrogen completely unreactive toward further alkylation [1].
| Evidence Dimension | Ratio of mono-alkylated to poly-alkylated products |
| Target Compound Data | 100% mono-alkylated equivalent (clean single addition). |
| Comparator Or Baseline | 3-bromopropylamine hydrobromide |
| Quantified Difference | Unprotected amine generates statistical mixtures of secondary, tertiary, and quaternary amines, complicating purification. |
| Conditions | Reaction with alkyl or aryl halides in the presence of base. |
Using the Boc-protected bromide ensures high-purity mono-functionalized intermediates, drastically reducing downstream chromatographic purification costs.
The precise chain length and terminal amine of 3-(Boc-amino)propyl bromide make it an ideal building block for synthesizing PEG-less alkyl linkers in targeted protein degraders (PROTACs). Its high reactivity as a bromide ensures clean attachment to E3 ligase ligands or target-binding warheads, while the Boc group is easily removed later using TFA or HCl to allow subsequent amide coupling[1].
In medicinal chemistry, appending a basic amine side chain is a standard strategy to improve the aqueous solubility and target binding affinity of hydrophobic core scaffolds (e.g., quinolones, pyrazoles, or indoles). 3-(Boc-amino)propyl bromide is the preferred procurement choice for this modification, as it allows mild, high-yielding O- or N-alkylation of the core without the risk of azetidine cyclization [2].
For materials science applications requiring amine-functionalized surfaces, 3-(Boc-amino)propyl bromide is used to covalently modify hydroxyl or amine groups on nanoparticles, resins, or Metal-Organic Frameworks (MOFs). The bromide ensures efficient grafting under mild conditions, and subsequent Boc deprotection yields a high density of reactive primary amines for bioconjugation or catalyst anchoring[3].
Irritant